molecular formula C43H59NO18 B13406790 [(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate

[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate

Cat. No.: B13406790
M. Wt: 877.9 g/mol
InChI Key: USOZVUQJNXGULI-DKGZXIHNSA-N
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Description

The compound [(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, acetoxy groups, and a benzoate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, esterification, and selective hydroxylation. The reaction conditions typically require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and acetoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzoate moiety can also interact with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with other molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C43H59NO18

Molecular Weight

877.9 g/mol

IUPAC Name

[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate

InChI

InChI=1S/C43H53NO15.3H2O/c1-22-26(56-35(51)32(48)30(24-15-11-9-12-16-24)44-37(52)59-38(3,4)5)20-41(53)36(57-34(50)25-17-13-10-14-18-25)40(8)42(58-23(2)45)21-55-28(42)19-27(46)43(40,54)33(49)31(47)29(22)39(41,6)7;;;/h9-18,26-28,30-32,36,46-48,53-54H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30?,31+,32+,36-,40+,41+,42-,43+;;;/m0.../s1

InChI Key

USOZVUQJNXGULI-DKGZXIHNSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@]3([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H](C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)(CO4)OC(=O)C)O)O)O.O.O.O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3(C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)(CO4)OC(=O)C)O)O)O.O.O.O

Origin of Product

United States

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